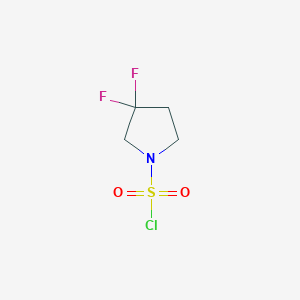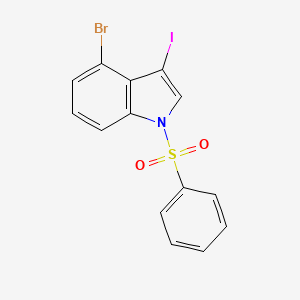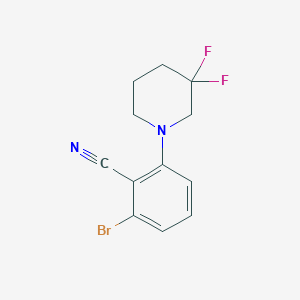
间-dPEG(R)8-硫辛酰胺
描述
m-dPEG®8-Lipoamide: is a compound that features a lipoic acid group linked to a single molecular weight methoxy-terminated polyethylene glycol (PEG) spacer arm. This compound is known for its ability to form stable dative bonds with metals such as gold, making it highly useful in various scientific and industrial applications .
科学研究应用
Chemistry: m-dPEG®8-Lipoamide is used as a surface modification reagent to reduce non-specific binding on modified surfaces. Its ability to form stable bonds with metals makes it ideal for creating functionalized surfaces .
Biology: In biological research, m-dPEG®8-Lipoamide is used to modify biomolecules, enhancing their solubility and stability. It is particularly useful in the development of bioconjugates and drug delivery systems .
Medicine: The compound’s non-immunogenic and hydrophilic properties make it suitable for medical applications, including the development of therapeutic agents and diagnostic tools .
Industry: Industrially, m-dPEG®8-Lipoamide is used in the production of coatings and materials that require stable, functionalized surfaces. Its application extends to electronics, where it is used to modify metal surfaces for improved performance .
作用机制
Target of Action
The primary target of m-dPEG®8-Lipoamide is metals such as gold . The compound has a lipoic acid group that readily forms stable dative bonds with these metals .
Mode of Action
The lipoic acid group in m-dPEG®8-Lipoamide interacts with its target (metals like gold) by forming stable dative bonds . This interaction results in the compound being firmly attached to the metal surface, which can be useful in various applications such as surface modification .
Pharmacokinetics
The compound’s hydrophilic, non-immunogenic single molecular weight dpeg® imparts water solubility to the target molecules , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of m-dPEG®8-Lipoamide’s action primarily involve its interaction with metals such as gold. By forming stable dative bonds, it can effectively modify the surface of these metals . This can reduce non-specific binding to modified surfaces , which is beneficial in various applications.
生化分析
Biochemical Properties
m-dPEG®8-Lipoamide plays a significant role in biochemical reactions due to its ability to form stable dative bonds with metals such as gold. This property makes it an excellent surface modification reagent, reducing non-specific binding to modified surfaces. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its lipoic acid group. The lipoic acid group can form disulfide bonds with thiol groups on proteins, leading to the formation of stable complexes .
Cellular Effects
m-dPEG®8-Lipoamide influences various cellular processes by modifying cell surface properties and interacting with cell signaling pathways. The compound’s ability to reduce non-specific binding enhances its utility in cell-based assays, where it can improve the accuracy and reliability of results. Additionally, m-dPEG®8-Lipoamide can affect gene expression and cellular metabolism by altering the cellular microenvironment and modulating the activity of surface-bound enzymes and receptors .
Molecular Mechanism
At the molecular level, m-dPEG®8-Lipoamide exerts its effects through several mechanisms. The lipoic acid group binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, the polyethylene glycol spacer arm enhances the compound’s solubility and stability, allowing it to interact more effectively with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-dPEG®8-Lipoamide can change over time due to its stability and degradation properties. The compound is generally stable at ambient temperatures but may degrade over extended periods or under harsh conditions. Long-term studies have shown that m-dPEG®8-Lipoamide can have lasting effects on cellular function, particularly in in vitro assays where it is used to modify cell surfaces and improve assay performance .
Dosage Effects in Animal Models
The effects of m-dPEG®8-Lipoamide vary with different dosages in animal models. At low doses, the compound can enhance the solubility and stability of target molecules, improving their bioavailability and efficacy. At high doses, m-dPEG®8-Lipoamide may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with normal cellular processes. Threshold effects have been observed, where the compound’s beneficial properties are maximized at specific concentrations .
Metabolic Pathways
m-dPEG®8-Lipoamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, m-dPEG®8-Lipoamide can affect metabolite levels by enhancing the solubility and stability of intermediate compounds, facilitating their transport and utilization within cells .
Transport and Distribution
Within cells and tissues, m-dPEG®8-Lipoamide is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer arm enhances the compound’s solubility, allowing it to diffuse more readily through cellular membranes and accumulate in specific compartments. This property also facilitates the compound’s localization to target sites, where it can exert its biochemical effects .
Subcellular Localization
m-dPEG®8-Lipoamide is localized to specific subcellular compartments, where it can modulate the activity and function of target biomolecules. The compound’s lipoic acid group can direct it to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, post-translational modifications and targeting signals can further refine the compound’s localization, enhancing its specificity and efficacy in biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-dPEG®8-Lipoamide involves the conjugation of lipoic acid to a methoxy-terminated PEG spacer. The reaction typically occurs under mild conditions to preserve the integrity of the PEG chain and the lipoic acid group. The process involves the activation of the carboxyl group of lipoic acid, followed by its reaction with the amine group of the PEG spacer .
Industrial Production Methods: Industrial production of m-dPEG®8-Lipoamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: m-dPEG®8-Lipoamide primarily undergoes reactions involving its lipoic acid group. These include:
Oxidation: The dithiolane ring of lipoic acid can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to dithiolane.
Substitution: The lipoic acid group can participate in substitution reactions, particularly with metal surfaces
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The compound readily reacts with gold and silver surfaces under ambient conditions
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of stable dative bonds with metal surfaces
相似化合物的比较
- m-dPEG®12-Lipoamide
- MAL-dPEG®11-Lipoamide
- m-dPEG®24-Lipoamide
- Biotin-dPEG®11-Lipoamide
- Lipoamido-dPEG®8-acid
- Lipoamido-dPEG®8-TFP ester
Uniqueness: m-dPEG®8-Lipoamide is unique due to its specific length and functionalization. The medium-length PEG spacer (34 atoms) provides an optimal balance between flexibility and stability, making it suitable for a wide range of applications. Its ability to form stable dative bonds with metals, combined with its hydrophilic and non-immunogenic properties, sets it apart from other similar compounds .
属性
CAS 编号 |
1334172-67-6 |
|---|---|
分子式 |
C25H49NO9S2 |
分子量 |
571.8 g/mol |
IUPAC 名称 |
5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1 |
InChI 键 |
VVNHZYDOJLEDPZ-XMMPIXPASA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |
手性 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1 |
规范 SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride](/img/structure/B1407502.png)

![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)
![{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1407509.png)










